molecular formula C10H10O2S B8620392 4-Hydroxy-7-methylthioindan-1-one

4-Hydroxy-7-methylthioindan-1-one

Cat. No.: B8620392
M. Wt: 194.25 g/mol
InChI Key: RCJMVUBBHXPFGK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylthioindan-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyindan-1-one: This compound is structurally similar but lacks the methylthio group.

    7-Methyl-1-indanone: Another related compound, which differs by the absence of the hydroxy group.

Uniqueness

4-Hydroxy-7-methylthioindan-1-one stands out due to the presence of both the methylthio and hydroxy groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3

InChI Key

RCJMVUBBHXPFGK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=C(C=C1)O)CCC2=O

Origin of Product

United States

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